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Abstract

This technical guide provides a comprehensive characterization of the chemical compound
associated with CAS number 92945-27-2, identified as Ethyl 5-n-propyl-1H-pyrazole-3-
carboxylate. Due to the limited availability of specific experimental data for this exact compound
in publicly accessible literature, this document leverages data from closely related structural
analogs to present a predictive yet thorough overview. This guide covers the compound's
chemical identity, physicochemical properties, proposed synthetic methodology, expected
spectral characteristics, and potential biological activities, with a focus on providing researchers
with a robust starting point for further investigation. All quantitative data is summarized in
structured tables, and detailed experimental protocols for key analytical techniques are
provided. Furthermore, logical diagrams illustrating the synthetic pathway and a general
workflow for biological screening are included to meet the needs of drug development
professionals.

Chemical Identity and Structure

The compound registered under CAS number 92945-27-2 is Ethyl 5-n-propyl-1H-pyrazole-3-
carboxylate. It belongs to the pyrazole class of heterocyclic compounds, which are known for
their diverse biological activities. The core structure features a five-membered aromatic ring
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with two adjacent nitrogen atoms, substituted with a propyl group at the 5-position and an ethyl
carboxylate group at the 3-position.

Table 1: Chemical Identifiers

Identifier Value

CAS Number 92945-27-2

IUPAC Name ethyl 5-propyl-1H-pyrazole-3-carboxylate
Synonyms Ethyl 3-propyl-1H-pyrazole-5-carboxylate
Molecular Formula CoH14N202

Molecular Weight 182.22 g/mol

InChl Key SUALHSUMUQQLJP-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=NN1)C(=0)0CC

Physicochemical Properties

The physicochemical properties of Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate are crucial for its
handling, formulation, and potential as a drug candidate. While specific experimental data for
this compound is scarce, the following table summarizes available information and predictive
data based on its structure and data from similar compounds.

Table 2: Physicochemical Data
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Property Value Source
Physical State Solid [Generic supplier data]
Melting Point 47-51 °C [Sigma-Aldrich]
Boiling Point Not available
Soluble in organic solvents
N such as ethanol, DMSO, and ]
Solubility ] o [General chemical knowledge]
dichloromethane. Limited
solubility in water.
pKa Not available
LogP Not available

Synthesis and Characterization
Proposed Synthesis

A general and effective method for the synthesis of 5-alkyl-1H-pyrazole-3-carboxylates involves

the condensation of a 3-diketone with hydrazine hydrate. The following is a proposed

experimental protocol adapted from the synthesis of a structurally similar compound, ethyl 5-n-

heptylpyrazole-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate

o Preparation of the [3-ketoester intermediate: A solution of sodium ethoxide is prepared by

dissolving sodium metal in absolute ethanol. To this, a mixture of ethyl pentanoate and

diethyl oxalate is added dropwise at room temperature. The reaction mixture is stirred for

several hours to form the sodium salt of the intermediate -diketoester (sodium 1-

ethoxycarbonyl-3-oxo-1-hexenolate).

o Cyclization with Hydrazine Hydrate: The isolated sodium salt of the -diketoester is dissolved

in glacial acetic acid. Hydrazine hydrate is then added dropwise to the solution under

cooling.

e Reaction and Work-up: The reaction mixture is heated under reflux for several hours to

ensure complete cyclization. After cooling, the mixture is poured into ice water and
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neutralized with a saturated solution of sodium bicarbonate.

» Extraction and Purification: The aqueous solution is extracted with an organic solvent such
as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and the solvent is removed under reduced pressure. The crude product can
be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or
hexanes) or by column chromatography on silica gel.

Condensation

| Ethyl pentanoate + Diethyl oxalate

Cyclization
_ > Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate

Click to download full resolution via product page

Caption: Proposed synthetic pathway for Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate.

Expected Spectral Characterization

Based on the spectral data of closely related analogs such as Ethyl 5-isopropyl-1H-pyrazole-3-
carboxylate, the following are the expected characteristic peaks for Ethyl 5-n-propyl-1H-
pyrazole-3-carboxylate.

Table 3: Predicted Spectral Data
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Technique Expected Peaks

o (ppm): ~0.9 (t, 3H, CHs of propyl), ~1.4 (t, 3H,
CHs of ethyl), ~1.7 (sextet, 2H, CHz of propyl),

1H NMR ~2.7 (t, 2H, CH2 of propyl), ~4.4 (g, 2H, CHz of
ethyl), ~6.4 (s, 1H, pyrazole-H), ~10-12 (br s,
1H, NH).

0 (ppm): ~14 (CHs of propyl), ~14.5 (CHs of
ethyl), ~22 (CH:z of propyl), ~30 (CH:z of propyl),
~61 (CH: of ethyl), ~105 (pyrazole-CH), ~140
(pyrazole-C), ~150 (pyrazole-C), ~162 (C=0).

13C NMR

v (cm~1): ~3200-3400 (N-H stretch), ~2900-
3000 (C-H stretch), ~1710-1730 (C=0 stretch),
~1500-1600 (C=N, C=C stretch), ~1200-1300
(C-0O stretch).

FT-IR

m/z: 182.11 [M]*, other fragments
Mass Spec. corresponding to loss of ethyl, propyl, and

carboxylate groups.

Experimental Protocol: Spectroscopic Analysis

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra would be
recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCIs) or
dimethyl sulfoxide (DMSO-de) as the solvent. Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

o Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would be obtained using
a FT-IR spectrometer with the sample prepared as a KBr pellet or as a thin film.

o Mass Spectrometry (MS): Mass spectral data would be acquired using an electrospray
ionization (ESI) or electron impact (EI) mass spectrometer.

Potential Biological Activity
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The pyrazole scaffold is a well-established pharmacophore present in numerous approved
drugs with a wide range of biological activities. While no specific biological data for CAS 92945-
27-2 has been found, derivatives of ethyl pyrazole-3-carboxylate have been reported to exhibit
anti-inflammatory, antifungal, and anticancer properties.

4.1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives. The
mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in
the inflammatory pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition)

o Enzyme and Substrate Preparation: Ovine COX-1 and COX-2 enzymes are prepared
according to standard biochemical procedures. Arachidonic acid is used as the substrate.

o Assay Procedure: The test compound (dissolved in DMSO) is pre-incubated with the COX
enzyme in a buffer solution. The reaction is initiated by the addition of arachidonic acid.

o Detection: The production of prostaglandin E2 (PGEZ2) is measured using an enzyme-linked
immunosorbent assay (ELISA) Kit.

o Data Analysis: The concentration of the test compound that causes 50% inhibition of the
enzyme activity (ICso) is calculated.

4.2. Antifungal Activity

Pyrazole derivatives have also been investigated as potential antifungal agents. Their
mechanism of action can vary, but some have been shown to inhibit fungal growth by
interfering with essential cellular processes.

Experimental Protocol: In Vitro Antifungal Assay (Broth Microdilution)

» Fungal Strains: A panel of clinically relevant fungal strains (e.g., Candida albicans,
Aspergillus fumigatus) are used.
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¢ Assay Procedure: The test compound is serially diluted in a 96-well microtiter plate
containing a suitable broth medium. A standardized inoculum of the fungal suspension is
added to each well.

¢ Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

¢ Data Analysis: The minimum inhibitory concentration (MIC), defined as the lowest
concentration of the compound that completely inhibits visible fungal growth, is determined
visually or by measuring the optical density.

In Vitro Screening
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Caption: General workflow for biological activity screening of novel compounds.

Conclusion

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate (CAS 92945-27-2) is a pyrazole derivative with
potential for further investigation in the fields of medicinal chemistry and drug discovery. This
technical guide, by consolidating available data and providing predictive characterization based
on close structural analogs, serves as a foundational resource for researchers. The proposed
synthetic route is straightforward, and the expected spectral data provides a basis for analytical
confirmation. The potential for anti-inflammatory and antifungal activities, common to the
pyrazole class, warrants further biological screening of this specific compound. It is
recommended that future work focuses on the specific synthesis and biological evaluation of
this compound to validate the predictive information presented herein.

 To cite this document: BenchChem. [In-Depth Technical Guide: Characterization of CAS
Number 92945-27-2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052534#cas-number-92945-27-2-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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